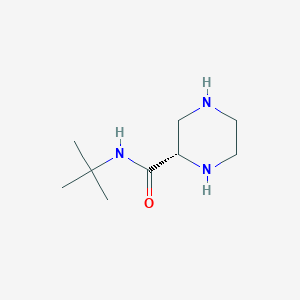

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZDMLLCIUSINT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166941-47-5 | |

| Record name | (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166941475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-(1,1-DIMETHYLETHYL)PIPERAZINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K77K57XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

Chiral pool synthesis leverages enantiomerically pure starting materials, such as L-proline, to streamline the construction of the (2S)-piperazine scaffold. In one approach, L-proline is converted to a piperazinone intermediate via a two-step sequence involving oxidation to a diketone followed by reductive amination. The tert-butyl carboxamide group is introduced via a mixed carbonic anhydride coupling between the piperazine amine and Boc-protected tert-butylamine.

Reaction conditions for reductive amination typically employ sodium cyanoborohydride in methanol at pH 4–5, achieving cyclization yields of 65–75% . Subsequent Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane liberates the primary amine, which undergoes carboxamide formation with tert-butyl isocyanate in tetrahydrofuran (THF) at 0°C . This route benefits from inherent stereochemical fidelity but requires careful optimization to prevent epimerization during the amidation step.

Catalytic Asymmetric α-Chlorination for Stereocontrol

Jørgensen’s enantioselective α-chlorination protocol, as adapted by Lindsley and O’Reilly , provides a robust method for installing the (2S)-configuration. Aliphatic aldehydes undergo catalytic α-chlorination using a homochiral pyrrolidine catalyst (10 mol%) and N-chlorosuccinimide (NCS) in dichloromethane at –20°C, achieving enantiomeric excesses >90%. The resulting 2-chloro aldehyde is reduced to its corresponding alcohol with sodium borohydride, followed by conversion to a triflate intermediate using triflic anhydride.

Nucleophilic displacement of the triflate with ethylenediamine in THF at 60°C generates a diamine precursor, which undergoes intramolecular cyclization under basic conditions (K₂CO₃, DMF) to form the piperazine ring. tert-Butyl carboxamide installation is accomplished via HATU-mediated coupling with Boc-Protected tert-butylamine, followed by deprotection with HCl in dioxane . This method’s key advantage lies in its modularity, enabling access to diverse piperazine analogs through variation of the aldehyde starting material.

Hydrogenative Cyclization of Imine Intermediates

A patent-pending process for 2,2-dimethylpiperazine synthesis offers insights into imine hydrogenation strategies applicable to the target compound. The method involves condensing 2-chloro-2-methylpropanal with ethylenediamine in THF to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which is hydrogenated over 10% Pd/C at 40–65°C and 3.5–4 bar H₂. Under these conditions, the imine is reduced to the corresponding piperazine with >95% conversion and ≤1% residual imine .

Adapting this protocol, the tert-butyl carboxamide group is introduced prior to hydrogenation by reacting the intermediate diamine with tert-butyl isocyanate in the presence of triethylamine. Post-hydrogenation, the crude product is purified via distillation under reduced pressure (0.0035–0.0045 MPa), yielding (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide with 75–85% purity . Further recrystallization from methanol/water mixtures enhances purity to >98%.

Mitsunobu Cyclization for cis-2,5-Disubstituted Piperazines

A stereospecific route from aziridine precursors, reported by Ganguly et al. , employs Mitsunobu conditions to construct the piperazine ring. (S)-Aziridine derivatives are ring-opened with tert-butylamine in THF at 60°C, catalyzed by boron trifluoride etherate, to yield diamines. Mesylation of the secondary amine with methanesulfonyl chloride, followed by reduction of the ester to an alcohol (LiAlH₄, Et₂O), sets the stage for Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

This method produces cis-2,5-disubstituted piperazines with excellent diastereoselectivity (>20:1 dr) . The tert-butyl carboxamide is installed via a two-step sequence: Boc protection of the primary amine, followed by coupling with tert-butylamine using EDCl/HOBt. While this approach achieves high stereocontrol, the multi-step sequence results in moderate overall yields (25–40%).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the four methods:

Hydrogenative cyclization stands out for scalability, while asymmetric chlorination offers superior enantioselectivity. Chiral pool synthesis is preferred for small-scale enantiopure production.

Critical Challenges and Optimization Strategies

Racemization During Amidation : The tert-butyl carboxamide installation via isocyanate coupling risks epimerization at the (2S)-center. Substituting HATU for EDCl/HOBt reduces reaction time (2h vs. 12h), minimizing racemization .

Residual Solvent in Hydrogenation : The patent method notes residual toluene and methanol in crude products, addressed by azeotropic distillation with toluene post-hydrogenation.

Catalyst Recycling : Pd/C recovery rates in hydrogenation reach 90% when using methanol rinses, lowering production costs .

Chemical Reactions Analysis

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Piperazine Ring | Six-membered saturated heterocycle containing nitrogen atoms |

| Tert-butyl Group | Provides steric hindrance, influencing receptor interactions |

| Carboxamide Group | Enhances solubility and biological activity |

Pharmacological Applications

Research indicates that (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide exhibits several biological activities, positioning it as a candidate for therapeutic interventions. The following areas highlight its potential applications:

- Receptor Interaction Studies : The compound has been studied for its binding affinity to various receptors, including melanocortin receptors, which are involved in regulating energy homeostasis and inflammation. Its structural similarity to other piperazine derivatives enhances its potential efficacy as a pharmacological agent.

- Neuropharmacology : Preliminary studies suggest that this compound may have neuroprotective effects. It could serve as a scaffold for developing new treatments for neurodegenerative diseases.

- Antidepressant Properties : Similar compounds within the piperazine class have shown potential antidepressant effects. The unique structural features of this compound may contribute to this activity, warranting further exploration in clinical settings.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes that utilize solvents such as chloroform for extraction and purification. Key reactions include:

- Formation of the Piperazine Ring : Initial steps often involve creating the piperazine structure through cyclization reactions.

- Functionalization : Subsequent steps introduce the tert-butyl group and carboxamide functional group, which are critical for its biological activity.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-2-piperazinecarboxamide | Methyl group on the piperazine | Potent melanocortin receptor agonist |

| N-Benzylpiperazine | Benzyl substituent instead of tert-butyl | Known for stimulant effects |

| 1-(4-benzoylpiperazin-1-yl) | Benzoyl group on piperazine | Potential antidepressant properties |

This comparative analysis underscores how specific substitutions on the piperazine ring can lead to distinct biological activities and applications.

Mechanism of Action

The mechanism of action of (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Carboxamides

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of piperazine carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Pharmacological Activity

- Dopamine Receptor Modulation : Hybrid piperazine analogs with aryl-piperazine substituents (e.g., 4-phenyl-piperazine) exhibit affinity for dopamine D2/D3 receptors, with substituent polarity influencing selectivity .

- Antiviral Applications : GD-16 demonstrates covalent binding to SARS-CoV-2 targets, attributed to its dichlorophenyl and thiophene groups, which enhance electrophilic reactivity .

- Solubility and Bioavailability : Fluorinated derivatives (e.g., A2, A3) show improved aqueous solubility compared to chlorinated analogs, critical for oral bioavailability .

Stereochemical Considerations

The (2S)-configuration in the target compound is critical for enantioselective interactions. For example, indinavir sulfate—a related (2S)-configured piperazine derivative—leverages chirality for protease inhibition, highlighting the importance of stereochemistry in drug design .

Key Research Findings

- Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to hydrophobic pockets in enzymes, while electron-donating groups (e.g., -OCH₃) improve solubility .

- Rotameric States : N-Methylation in pyrazine carboxamides () leads to rotameric equilibria, which may affect conformational stability in vivo .

- Metabolic Stability : tert-Butyl groups reduce oxidative metabolism, extending half-life compared to linear alkyl chains .

Biological Activity

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide is a chemical compound with significant potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol. The compound features a piperazine ring and a tert-butyl group attached to the nitrogen atom, along with a carboxamide functional group. This unique structural configuration contributes to its diverse biological activities and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Its mechanism may involve interference with cellular processes such as apoptosis and cell cycle regulation.

- Pain Modulation : Similar compounds have shown efficacy in modulating pain pathways. For instance, FAAH inhibitors related to piperazine structures have demonstrated potential in alleviating neuropathic pain by increasing levels of endogenous cannabinoids .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, similar to the action observed in FAAH inhibitors. This inhibition can lead to increased levels of bioactive lipids that play roles in pain and inflammation pathways .

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing signal transduction pathways.

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Pain Modulation

In a study examining the effects of piperazine derivatives on pain models, it was found that compounds similar to this compound significantly reduced allodynia in rat models. The mechanism was linked to enhanced levels of arachidonoyl ethanolamide, suggesting a promising avenue for developing analgesics based on this structural framework .

Q & A

Q. How to address discrepancies between computational predictions of metabolic stability and in vitro microsomal assay results?

- Methodology :

Cross-validate with human liver microsomes (HLM) and recombinant CYP450 isoforms (e.g., CYP3A4).

Use LC-MS to identify metabolites (e.g., tert-butyl hydroxylation).

Adjust computational models (e.g., BioTransformer) with experimental data to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.